molecular formula C13H11F3O4 B611313 Tfmb-(R)-2-HG CAS No. 1445700-01-5

Tfmb-(R)-2-HG

Cat. No. B611313
M. Wt: 288.22
InChI Key: UXTLNUGKDZMPTC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TFMB-R-2-HG is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG). (R)-2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. TFMB-R-2-HG has been used to assess the role of (R)-2-HG in leukemogenesis.
Cell membrane-permeable version of (R)-2-HG as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation
TFMB-(R)-2-HG is a cell membrane-permeable version of (R)-2-HG that acts as a promoter of leukemogenesis, dose-dependently and passage-dependently blocking differentiation.

Scientific Research Applications

  • Polymer Science and Engineering

    • TFMB is used in the synthesis of aramid polymer films via a low-temperature solution condensation reaction with diacid chloride .
    • The resulting polymer films are mechanically robust, colorless, and transparent, with high light transmittances and low yellow indexes .
    • The films neither tore nor broke when pulled or bent by hand; furthermore, even when heated up to 400 °C, they did not decompose or melt .
    • The prepared polymer films showed a high elastic modulus of more than 4.1 GPa and a high tensile strength of more than 52 MPa .
  • Electrochemical Engineering

    • TFMB is used in the fabrication of porous carbon nanofiber (CNF) electrodes for electrochemical double-layer capacitors (EDLCs) .
    • Porous CNF electrodes were prepared by pyrolysis of 6FDA-TFMB without the addition of porogens due to four CF3– groups and high free volume of the precursor polymer .
    • CNFs derived from 6FDA-TFMB showed rectangular cyclic voltammograms with a specific capacitance of 292.3 F g−1 at 10 mV s−1 .
    • CNFs exhibit a maximum energy density of 13.1 Wh kg−1 at 0.5 A g−1 and power density of 1.7 kW kg−1 at 5 A g−1, which is significantly higher than those from the common precursor polymer, polyacrylonitrile (PAN) .
  • Synthesis of High-Performance Resins

    • TFMB was utilized as a monomer in the synthesis of thermoplastic polyimide (TPI) in combination with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline .
    • The TPI was then used in the production of semi-interpenetrating polymer networks (semi-IPNs) by dissolving in bisphenol A dicyanate and curing at elevated temperatures .
    • TPI was found to accelerate the curing reactions of BADCy, resulting in lower curing temperatures and shorter gelation time .
    • The resulting semi-IPNs exhibited improved mechanical and dielectric properties compared to pure polycyanurate, with impact strength being 47%-320% greater than that of polycyanurate .
  • Adsorption of Pollutants

    • TFMB has found application in the adsorption of pollutants, particularly aflatoxins .
    • A novel fluorine-functionalized triazine-based porous organic polymer (F-POP) was synthesized by condensation polymerization of TFMB and cyanuric chloride .
  • Synthesis of Poly (Ester Imide) Copolymers

    • TFMB plays a crucial role in the synthesis and properties of poly (ester imide) (PEsI) copolymers .
    • These copolymers have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .
  • Solar Cell Encapsulation

    • Due to the high transparency, the polyimides are used for solar cell encapsulation with MOFs cluster light diffusers (6.6% enhancement in power conversion efficiency) .
    • Flexible solar cells supported by these mechanically robust polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
  • Synthesis of Copolymers

    • TFMB plays a crucial role in the development of colorless polyimide copolymers and poly (ester imide) copolymers .
    • These copolymers have various applications in optical and optoelectronic fields and as dielectric substrate materials for high-frequency flexible printed circuit boards .
    • The incorporation of TFMB in these copolymers results in unique properties such as improved solubility, increased thermal expansion coefficients, high glass transition temperatures, and excellent dielectric properties .
  • Adsorption of Pollutants

    • TFMB has found application in the adsorption of pollutants, particularly aflatoxins .
    • A novel fluorine-functionalized triazine-based porous organic polymer (F-POP) was synthesized by condensation polymerization of TFMB and cyanuric chloride .
  • Production of High-Performance Polymers

    • TFMB is used in the production of high-performance polymers .
    • Due to its rigidity, the polyimides containing the repeating units of TFMB have high thermal resistance and low linear thermal expansion coefficient .
    • The two fluoromethyl groups have strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
    • This effect leads to significantly more transparent polyimide films compared to those with methyl substituents .
  • Solar Cell Encapsulation

    • Due to the high transparency, the polyimides are used for solar cell encapsulation with MOFs cluster light diffusers (6.6% enhancement in power conversion efficiency) .
    • Flexible solar cells supported by these mechanically robust polyimide substrates maintain 97% initial efficiency after 5000 bending cycles .
  • Synthesis of High Surface Area Metal Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

    • TFMB is rigid and aromatic, which is desired for synthesizing high surface area MOFs and COFs .
    • The polyimides containing the repeating units of TFMB have high thermal resistance and low linear thermal expansion coefficient .
  • Synthesis of Fluorinated Building Blocks

    • TFMB is a fluorinated benzidine derivative, has two trifluoromethyl substituents at 2 and 2’-position .
    • It is used as a building block for the synthesis of polyimides and polyimines in applications of MOFs, COFs, solar cells, high-performance polymers, photonics .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tfmb-(R)-2-HG

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